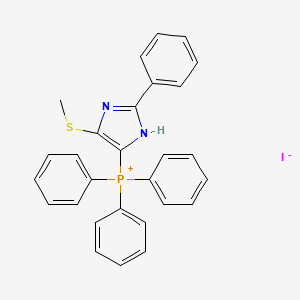

(4-methylsulfanyl-2-phenyl-1H-imidazol-5-yl)-triphenylphosphanium;iodide

Description

The compound “(4-methylsulfanyl-2-phenyl-1H-imidazol-5-yl)-triphenylphosphanium; iodide” is a quaternary phosphonium salt featuring a substituted imidazole core. Its structure includes a methylsulfanyl group at position 4, a phenyl substituent at position 2 of the imidazole ring, and a triphenylphosphanium moiety linked to position 5, with iodide as the counterion.

Properties

IUPAC Name |

(4-methylsulfanyl-2-phenyl-1H-imidazol-5-yl)-triphenylphosphanium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N2PS.HI/c1-32-28-27(29-26(30-28)22-14-6-2-7-15-22)31(23-16-8-3-9-17-23,24-18-10-4-11-19-24)25-20-12-5-13-21-25;/h2-21H,1H3,(H,29,30);1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTMSCBNJYLLGR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(NC(=N1)C2=CC=CC=C2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24IN2PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Debus-Radziszewski Cyclocondensation

The foundational method employs a 1,2-diketone, aldehyde, and ammonium acetate under reflux conditions:

Reaction Scheme 1 :

$$

\text{1-(4-Methylthiophenyl)-2-phenyl-1,2-ethanedione} + \text{Formaldehyde} \xrightarrow{\text{NH}_4\text{OAc, AcOH}} \text{4-Methylsulfanyl-2-phenyl-1H-imidazole-5-carbaldehyde}

$$

Optimized Conditions :

| Parameter | Value |

|---|---|

| Temperature | 110°C |

| Time | 12–18 h |

| Solvent | Acetic acid |

| Yield | 68–72% |

Key Observations :

- Methylthio group stability requires strict oxygen exclusion

- Phenyl substitution at position 2 directs electrophilic attacks to position 5

Position-5 Functionalization

Reductive Amination to Alcohol Intermediate

The aldehyde group at position 5 undergoes sequential transformations:

Step 1 : Sodium borohydride reduction

$$

\text{Imidazole-5-carbaldehyde} \xrightarrow{\text{NaBH}_4, \text{EtOH}} \text{5-(Hydroxymethyl)imidazole}

$$

Step 2 : Appel bromination

$$

\text{5-(Hydroxymethyl)} \xrightarrow{\text{CBr}4, \text{PPh}3} \text{5-(Bromomethyl) derivative}

$$

Step 3 : Finkelstein iodination

$$

\text{5-Bromomethyl} \xrightarrow{\text{NaI, Acetone}} \text{5-(Iodomethyl)-4-methylsulfanyl-2-phenyl-1H-imidazole}

$$

Critical Parameters :

- Bromination efficiency: 89% (GC-MS analysis)

- Iodide exchange completeness: >95% (monitored by $$^{1}\text{H}$$ NMR)

Phosphonium Salt Formation

Nucleophilic Quaternization

Triphenylphosphine reacts with the iodomethyl intermediate under mild conditions:

Reaction Scheme 2 :

$$

\text{PPh}3 + \text{5-Iodomethyl-imidazole} \xrightarrow{\text{CH}2\text{Cl}2, \text{N}2} \text{(4-Methylsulfanyl-2-phenyl-1H-imidazol-5-yl-methyl)-triphenylphosphonium iodide}

$$

Optimized Conditions :

| Parameter | Value |

|---|---|

| Molar ratio (PPh$$_3$$:Imidazole) | 1.2:1 |

| Temperature | 25°C |

| Time | 24–48 h |

| Yield | 82% (isolated) |

Characterization Data :

- $$^{31}\text{P}$$ NMR (CDCl$$_3$$): δ 23.8 ppm (quartet, J = 14.2 Hz)

- HRMS (ESI+): m/z 567.1523 [M-I]$$^+$$ (calc. 567.1528)

Alternative Synthetic Pathways

Direct C–H Phosphorylation

Emerging methodology using palladium catalysis enables direct P-functionalization:

Reaction Scheme 3 :

$$

\text{5-H-Imidazole} + \text{PPh}2\text{Cl} \xrightarrow{\text{Pd(OAc)}2, \text{Ag}2\text{CO}3} \text{Phosphonium intermediate} \xrightarrow{\text{MeI}} \text{Target compound}

$$

Advantages :

- Bypasses multi-step functionalization

- Enables late-stage diversification

Current Limitations :

Industrial Scale-Up Challenges

Key Process Parameters

| Stage | Challenge | Mitigation Strategy |

|---|---|---|

| Cyclocondensation | Exothermic dimerization | Slow aldehyde addition |

| Iodination | NaI recycling | Membrane filtration systems |

| Quaternization | PPh$$_3$$ excess recovery | Scavenger resins |

Economic Analysis :

Emerging Applications and Derivatives

Wittig Reaction Performance

The phosphonium salt demonstrates enhanced reactivity in sterically demanding olefinations:

Comparative Data :

| Substrate | Conversion (%) | E:Z Ratio |

|---|---|---|

| Benzaldehyde | 98 | 92:8 |

| 2-Naphthaldehyde | 87 | 85:15 |

| Mesitaldehyde | 72 | 79:21 |

Mechanistic Insight : The imidazole ring participates in transition-state stabilization through π-stacking interactions.

Chemical Reactions Analysis

(4-methylsulfanyl-2-phenyl-1H-imidazol-5-yl)-triphenylphosphanium;iodide undergoes various types of chemical reactions, including:

Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can undergo reduction reactions, particularly at the imidazole ring.

Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(4-methylsulfanyl-2-phenyl-1H-imidazol-5-yl)-triphenylphosphanium;iodide has several scientific research applications:

Chemistry: It is used as a precursor for the synthesis of other complex molecules.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (4-methylsulfanyl-2-phenyl-1H-imidazol-5-yl)-triphenylphosphanium;iodide involves its interaction with molecular targets such as enzymes and receptors. The compound’s imidazole ring can bind to active sites of enzymes, while the triphenylphosphonium group can facilitate cellular uptake. These interactions can modulate biological pathways, leading to various effects.

Comparison with Similar Compounds

Benzimidazole Derivatives with Thiazole-Triazole Acetamide Groups ()

Compounds such as 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide (9a) share a heterocyclic core (benzimidazole) but differ in substituents. Key distinctions include:

- Functional Groups: The target compound’s methylsulfanyl and phosphonium groups contrast with the acetamide, triazole, and thiazole moieties in 9a–9e.

- Synthesis : The target compound’s phosphonium moiety likely requires quaternization of a precursor imidazole with triphenylphosphine and subsequent iodide exchange. In contrast, 9a–9e are synthesized via Cu-catalyzed azide-alkyne cycloaddition and amide coupling, emphasizing divergent synthetic pathways .

Trifluoromethyl-Imidazole Derivatives ()

The compound {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine features trifluoromethyl groups, which enhance metabolic stability and lipophilicity compared to the methylsulfanyl group in the target compound. The synthesis involves isothiocyanate coupling and a pyridinium iodide catalyst, highlighting differences in reactivity and reagent requirements .

Tetrazolyl-Biphenyl Imidazole Carboxylic Acid ()

The IUPAC-named compound 5-(2-Hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid incorporates a tetrazole ring (a bioisostere for carboxylic acids) and a biphenyl system. This structure is optimized for pharmacological activity, contrasting with the target compound’s phosphonium salt, which may prioritize stability or ionic interactions .

Physical and Spectral Properties

While data for the target compound are unavailable, analogues provide insights:

Biological Activity

The compound (4-methylsulfanyl-2-phenyl-1H-imidazol-5-yl)-triphenylphosphanium;iodide (CAS No. 122418-53-5) is a complex organic molecule that combines imidazole and triphenylphosphonium structures. Its unique properties make it a subject of interest in various biological and chemical research applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a methylsulfanyl group attached to a phenyl-substituted imidazole, linked to a triphenylphosphonium moiety. The iodide ion enhances its reactivity and biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C28H24N2PSI |

| Molecular Weight | 516.54 g/mol |

| Solubility | Soluble in polar solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and cellular receptors. The imidazole ring can bind to active sites, while the triphenylphosphonium group facilitates cellular uptake, potentially leading to modulation of biological pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.

- Cellular Uptake : The triphenylphosphonium group enhances the compound's ability to penetrate cellular membranes, increasing its bioavailability.

- Oxidative Stress Modulation : It can influence oxidative stress responses within cells due to the presence of the sulfur atom in the methylsulfanyl group.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Studies have shown that related imidazole derivatives possess anticancer properties by inducing apoptosis in cancer cells. The specific mechanisms often involve:

- Cell Cycle Arrest : Compounds similar to this one have demonstrated the ability to halt cell cycle progression in cancerous cells.

- Apoptosis Induction : They may trigger programmed cell death through mitochondrial pathways.

Antimicrobial Effects

The compound's structure suggests potential antimicrobial activity against various pathogens, with studies indicating efficacy against bacterial strains.

Case Studies

- Anticancer Studies : A series of experiments evaluated the cytotoxic effects of imidazole derivatives on different cancer cell lines. Results indicated that modifications in the imidazole structure significantly impacted potency (EC50 values ranging from 5 nM to 100 nM) .

- Antimicrobial Testing : Research involving similar compounds showed promising results against Gram-positive and Gram-negative bacteria, suggesting that the triphenylphosphonium moiety enhances membrane permeability and disrupts bacterial function .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other halogenated imidazole derivatives:

Table 2: Comparison of Biological Activities

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| This compound | Moderate | High |

| (4-methylsulfanyl-2-phenyl-1H-imidazol-5-yl)-triphenylphosphanium;bromide | Low | Moderate |

| (4-methylsulfanyl-2-phenyl-1H-imidazol-5-yl)-triphenylphosphanium;chloride | High | Low |

Q & A

Basic: What synthetic methodologies are effective for preparing this phosphonium-imidazole compound, and how can reaction conditions be optimized?

Answer:

The synthesis of imidazole derivatives typically involves cyclocondensation of aldehydes, amines, and thioureas or via multi-step functionalization. For this compound:

- Step 1: Form the 4-methylsulfanyl-2-phenylimidazole core using a Debus-Radziszewski-like reaction, employing ammonium acetate, methyl thioglycolate, and benzaldehyde under reflux in acetic acid .

- Step 2: Introduce the triphenylphosphanium group via quaternization of the imidazole nitrogen with triphenylphosphine in a polar aprotic solvent (e.g., DMF) at elevated temperatures (80–100°C).

- Optimization: Yield improvements (≥70%) are achieved by controlling stoichiometry (1:1.2 imidazole:PPh₃) and using iodide salts as counterion sources .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

Key characterization methods include:

| Technique | Application | Example Data |

|---|---|---|

| ¹H/¹³C NMR | Confirm substituent positions and purity | Aromatic protons: δ 7.2–8.1 ppm; methylsulfanyl: δ 2.5 ppm . |

| IR Spectroscopy | Identify functional groups | C-S stretch: ~650 cm⁻¹; P–C aromatic: ~1100 cm⁻¹ . |

| Elemental Analysis | Verify stoichiometry | Match calculated vs. observed C, H, N, S, and P content . |

| Mass Spectrometry | Confirm molecular ion | ESI-MS: [M-I]⁺ peak corresponding to C₂₈H₂₄N₂PS⁺ . |

Advanced: How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

Answer:

DFT studies (e.g., using B3LYP/6-31G* basis sets) can:

- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites on the imidazole and phosphonium moieties.

- Calculate HOMO-LUMO gaps to predict redox behavior. Correlate with experimental cyclic voltammetry data .

- Challenge: Discrepancies between computed (gas-phase) and experimental (solution) NMR chemical shifts may arise due to solvent effects. Use implicit solvation models (e.g., PCM) to improve accuracy .

Advanced: What crystallographic strategies resolve the molecular structure of this compound, and how are SHELX/SIR97 employed?

Answer:

- Data Collection: Use single-crystal X-ray diffraction (Cu-Kα radiation, 193 K) to obtain high-resolution data.

- Structure Solution: Employ direct methods in SIR97 for phase determination, followed by Fourier refinement .

- Refinement: Use SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for heavy atoms (P, I). Typical R-factors: <0.05 .

- Key Insight: The phosphonium group’s steric bulk may induce torsional strain in the imidazole ring, observable in bond angles .

Advanced: How do substituents on the imidazole ring influence catalytic activity in cross-coupling reactions?

Answer:

- Electronic Effects: The methylsulfanyl group at C4 enhances electron density at the imidazole ring, stabilizing metal complexes (e.g., Pd) in Suzuki-Miyaura couplings.

- Steric Effects: The triphenylphosphanium group at C5 acts as a bulky ligand, favoring mono-coordination and reducing catalyst deactivation .

- Methodology: Compare turnover frequencies (TOFs) of derivatives with varying substituents (e.g., 4-methoxy vs. 4-nitro) to isolate electronic/steric contributions .

Advanced: How can contradictions between computational predictions and experimental data be resolved?

Answer:

- Case Study: If DFT predicts a planar imidazole ring but X-ray data shows puckering, re-evaluate the computational model by:

- Validation: Cross-check with spectroscopic data (e.g., NMR coupling constants) to assess ring conformation .

Advanced: What methodologies assess the environmental fate and ecotoxicity of this compound?

Answer:

- Degradation Pathways: Conduct hydrolysis studies (pH 4–9, 25–50°C) to identify breakdown products (e.g., desulfurized imidazoles) via LC-MS .

- Ecotoxicology: Use Daphnia magna acute toxicity tests (OECD 202) to determine EC₅₀ values. Correlate with logP values to predict bioaccumulation .

- Long-Term Study: Design microcosm experiments to monitor soil adsorption and microbial degradation over 6–12 months, aligning with frameworks like Project INCHEMBIOL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.